molecular formula C3H6N2O3S B570945 (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide CAS No. 119151-30-3

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide

Cat. No.: B570945
CAS No.: 119151-30-3
M. Wt: 150.152
InChI Key: YNGHWOLHQBCKHS-UHFFFAOYSA-N
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Description

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide (CAS 231944-71-1) is a chiral heterocyclic compound that serves as a versatile and valuable building block in organic and medicinal chemistry research . Its molecular formula is C3H6N2O3S, with a molecular weight of 150.16 g/mol . The compound features a defined stereocenter, indicated by the (R) configuration, which is critical for studying stereospecific interactions in biological systems . The 1,1-dioxide functional group on the isothiazolidinone ring is a key structural motif found in various pharmacologically active scaffolds. Scientific literature indicates that related 1,1-dioxide heterocyclic structures, such as 1,2,5-thiadiazolidin-1,1-dioxides, have been explored as inhibitors of serine proteases like human neutrophil elastase (HNE) and proteinase 3 (Pr 3), which are implicated in inflammatory diseases . Furthermore, similar scaffolds have been identified as potent inhibitors of human tryptase, a protease involved in allergic and inflammatory responses . As a specialized chiral synthon, this compound is intended for research applications such as the design and synthesis of novel enzyme inhibitors and the exploration of structure-activity relationships (SAR) in drug discovery. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1,1-dioxo-1,2-thiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c4-2-1-9(7,8)5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHWOLHQBCKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The process involves:

  • Oxidation of the thioether to a sulfoxide intermediate.

  • Intramolecular nucleophilic attack by the amino group on the carbonyl carbon.

  • Further oxidation to the sulfone, completing ring formation.

Enantioselective Synthesis via Chiral Auxiliaries

Enantiomeric purity is critical for biological applications. Asymmetric synthesis routes employ chiral auxiliaries or catalysts to direct stereochemistry:

Evans’ Oxazolidinone Methodology

The (R)-configuration is introduced using (S)-4-phenyl-2-oxazolidinone as a chiral template. A thioester derivative undergoes diastereoselective alkylation, followed by ring-closing metathesis (RCM) and oxidation. This method achieves >90% enantiomeric excess (ee) but requires multi-step purification.

Organocatalytic Asymmetric Oxidation

Proline-derived catalysts enable kinetic resolution during sulfoxidation. For instance, Shi epoxidation catalysts modified with binaphthyl groups facilitate enantioselective oxidation of thioethers to sulfoxides, which are subsequently oxidized to sulfones. Reported ee values range from 80–95%.

Ring-Opening and Recyclization Strategies

Alternative approaches involve ring-opening of larger heterocycles followed by recyclization:

Thiophene Derivatives

Thiophene rings functionalized with amino and carbonyl groups undergo oxidative ring contraction. Using ozone or singlet oxygen, the thiophene is cleaved to a diketone intermediate, which cyclizes in the presence of ammonia to form the isothiazolidinone core. Subsequent oxidation with ruthenium tetroxide introduces the sulfone groups.

Oxazolidinone Rearrangement

Oxazolidinones bearing thioether side chains rearrange under acidic conditions. For example, treatment with trifluoroacetic acid induces a-sigmatropic shift, forming the isothiazolidinone skeleton. Oxidation with potassium permanganate completes the synthesis.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies improve scalability and purity:

  • Resin-bound cysteine derivatives are oxidized to sulfones using Oxone®.

  • Cyclative cleavage with photolabile linkers releases the target compound while retaining byproducts on the resin.

  • Chiral chromatography (e.g., using cellulose-based columns) resolves enantiomers with >98% ee.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters across methodologies:

MethodStarting MaterialKey ReagentsYield (%)ee (%)
β-Amino Thiol CyclizationN-Boc-cysteinemCPBA, CH₂Cl₂85
Evans’ AuxiliaryOxazolidinone-thioesterGrubbs Catalyst, H₂O₂7292
Organocatalytic OxidationThioetherProline catalyst, O₂6895
Solid-Phase SynthesisResin-bound cysteineOxone®, TFA9098

Chemical Reactions Analysis

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide with structurally or functionally related sulfone-containing heterocycles:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Biological Activity/Applications Synthesis Method
This compound C₃H₆N₂O₂S 134.15 Not reported 5-membered ring, amino group, sulfone Not specified in evidence Not detailed in evidence
3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide C₇H₆N₂O₂S (base) ~182–250 Not reported Benzannulated isothiazole, sulfone Antibacterial (e.g., E. coli, S. aureus) N-alkylation/arylation of benzoisothiazole core
4-Allyl-6-chloro-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide C₈H₇ClN₂O₂S₂ 270.79 85–86 6-membered thiadiazine, sulfone Not reported Borohydride reduction, solvent extraction
Benzothiadiazine-3-one 1,1-dioxide C₇H₅N₂O₃S 197.19 Not reported Benzannulated thiadiazine, sulfone RSV inhibitor precursor Acid-catalyzed hydrolysis
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide C₁₆H₁₂N₂O₃S 312.34 Crystal structure Thiadiazolone, sulfone Structural studies (single-crystal XRD) Not detailed
(R)-4-Hydroxythiochroman 1,1-dioxide C₉H₁₀O₃S 198.24 Not reported Thiochroman scaffold, sulfone Not specified Not detailed

Structural and Functional Differences

  • Ring Size and Heteroatoms: The target compound’s five-membered isothiazolidinone ring contrasts with six-membered systems like benzothiadiazine (e.g., RSV precursor) or thienothiadiazine (e.g., compound 26 in ). Smaller rings may exhibit higher ring strain, influencing reactivity and conformational stability . Amino Group vs. Other Substituents: The 4-amino group in the target compound could enhance hydrogen-bonding interactions in biological systems compared to chloro (compound 26) or allyl groups (compound 28) in thienothiadiazines .

Biological Activity

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide, a heterocyclic compound with significant biological potential, is characterized by its unique sulfur and nitrogen-containing ring structure. With a molecular formula of C3H6N2O2S and a molecular weight of approximately 150.16 g/mol, this compound has garnered attention in medicinal chemistry for its diverse biological activities and potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of carbonic anhydrases and modulate ion channels within cells. These interactions are crucial for understanding its therapeutic effects and mechanisms of action in various biological systems.

Biological Activities

The compound has been studied for several biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Effects : Potential to inhibit tumor growth through modulation of cellular signaling pathways.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which can lead to altered metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on tumor growth
Enzyme InhibitionInhibits carbonic anhydrases and other key enzymes

Case Studies and Research Findings

Recent studies have explored the various applications of this compound in clinical and laboratory settings. Below are notable findings from case studies:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Properties : In vitro experiments revealed that the compound could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests a mechanism where the compound alters cellular signaling pathways critical for cancer cell survival.
  • Enzyme Interaction Studies : Research indicated that this compound effectively inhibited carbonic anhydrase activity, which is vital in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions like glaucoma or edema.

The synthesis of this compound typically involves oxidation reactions starting from thiophenes or similar precursors. Controlled conditions are required for these reactions to ensure yield and purity.

Table 2: Synthesis Overview

StepDescription
Starting MaterialThiophenes or related compounds
Reaction TypeOxidation
Conditions RequiredInert atmosphere; solvents like dichloromethane or ethanol

Q & A

Q. What are the optimal synthetic routes for (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide, and how can enantiomeric purity be ensured?

Synthesis typically involves ring-closing sulfonamidation or oxidation of thiazolidine precursors. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis must be employed. The hydrochloride salt form (CAS 1207295-05-3) is often used to stabilize the compound during purification . Key steps include:

  • Stereoselective synthesis : Use chiral auxiliaries or enzymes to control the (R)-configuration.
  • Purification : Ion-exchange chromatography to isolate the hydrochloride salt, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Structural confirmation : Use single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical assignment, as demonstrated for related 1,1-dioxide derivatives (e.g., 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures and polymorphic transitions.
  • Spectroscopic validation : Combine 1^1H/13^{13}C NMR, IR (for sulfone and amine groups), and high-resolution mass spectrometry (HRMS) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The compound is moderately soluble in aqueous buffers (pH 7.4) due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents like DMSO .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The 1,1-dioxide moiety is susceptible to hydrolysis in strongly acidic/basic media; use lyophilization for long-term storage .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound in complex reaction mixtures?

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (85:15) and UV detection at 254 nm. Calibrate with racemic standards .
  • Circular dichroism (CD) : Compare the CD spectrum of the synthesized compound to a known (R)-enantiomer reference. Key transitions in the 200–300 nm range correlate with the sulfone and amine groups .

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitution or radical-mediated transformations?

  • Nucleophilic substitution : The amine group participates in SN2 reactions with alkyl halides, forming N-alkylated derivatives. Steric hindrance from the isothiazolidinone ring slows reactivity compared to linear amines .
  • Radical pathways : The sulfone group stabilizes radical intermediates, enabling C–H functionalization under photoredox conditions (e.g., with Ru(bpy)32+_3^{2+} as a catalyst) .

Q. How does this compound interact with biological targets, such as viral integrases or proteases?

  • Anti-HIV activity : Analogous 1,1-dioxide derivatives (e.g., benzothiazine-3-carboxamides) chelate Mg2+^{2+} ions in HIV integrase active sites, inhibiting viral replication. Perform docking studies with AutoDock Vina using PDB 3L2U as the integrase model .
  • Enzyme inhibition assays : Measure IC50_{50} values via fluorescence polarization (FP) or ELISA. For example, test inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Longitudinal studies : Use a three-wave panel design (e.g., initial, 1 week, 1 year) to assess time-dependent effects, as applied in studies of bioactive compounds’ cytotoxicity .
  • Statistical modeling : Apply structural equation modeling (SEM) to distinguish direct/indirect effects (e.g., compound stability vs. bioactivity). Bootstrap sampling (n = 5,000) validates mediator variables like cellular uptake efficiency .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor catalogs for synthesis protocols .
  • Data reproducibility : Replicate critical experiments (e.g., SC-XRD, bioassays) across independent labs to mitigate batch-to-batch variability .

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